molecular formula C19H26O13 B12318909 L-glycero-a-D-manno-Heptopyranose, hexaacetate

L-glycero-a-D-manno-Heptopyranose, hexaacetate

Cat. No.: B12318909
M. Wt: 462.4 g/mol
InChI Key: QZKAVUYSOOSMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-glycero-a-D-manno-Heptopyranose, hexaacetate is a derivative of L-glycero-a-D-manno-heptopyranose, an aldoheptose in pyranose cyclic form. This compound is characterized by the presence of six acetyl groups, making it a hexaacetate. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-glycero-a-D-manno-Heptopyranose, hexaacetate can be synthesized through the acetylation of L-glycero-a-D-manno-heptopyranose. The process typically involves the reaction of L-glycero-a-D-manno-heptopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

L-glycero-a-D-manno-Heptopyranose, hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of hydroxyl derivatives .

Scientific Research Applications

L-glycero-a-D-manno-Heptopyranose, hexaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-glycero-a-D-manno-Heptopyranose, hexaacetate involves its interaction with specific molecular targets and pathways. In biological systems, it is primarily involved in the synthesis and modification of lipopolysaccharides in bacterial cell walls. The compound’s acetyl groups play a crucial role in these processes, affecting the overall structure and function of the lipopolysaccharides .

Comparison with Similar Compounds

Similar Compounds

    D-glycero-D-manno-Heptopyranose: Another heptose with similar structural features but different stereochemistry.

    L-glycero-D-manno-Heptopyranose: A closely related compound with a different configuration of hydroxyl groups.

    D-glycero-D-galacto-Heptopyranose: A heptose with a different arrangement of hydroxyl groups.

Uniqueness

L-glycero-a-D-manno-Heptopyranose, hexaacetate is unique due to its specific stereochemistry and the presence of six acetyl groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

[2-acetyloxy-2-(3,4,5,6-tetraacetyloxyoxan-2-yl)ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKAVUYSOOSMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.